2-Chloro-4-formylphenylboronic acid pinacol ester
Description
2-Chloro-4-formylphenylboronic acid pinacol ester is a boronic ester derivative characterized by a formyl (-CHO) group at the para position and a chlorine substituent at the ortho position of the phenyl ring. The pinacol ester group enhances solubility in organic solvents and stabilizes the boronic acid moiety, making it suitable for cross-coupling reactions such as Suzuki-Miyaura couplings. This compound is widely used in medicinal chemistry and materials science for synthesizing bioactive molecules and functional polymers .
Properties
IUPAC Name |
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFNNHCCFWUAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-4-formylphenylboronic acid pinacol ester typically involves the esterification of 2-Chloro-4-formylphenylboronic acid with pinacol. This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond . Industrial production methods may involve similar esterification processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Chloro-4-formylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach. The major product is the corresponding hydrocarbon.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₆BClO₃
- Molar Mass : 256.63 g/mol
- Appearance : Typically a white or off-white crystalline solid.
- Solubility : Slightly soluble in water, more soluble in organic solvents.
Organic Synthesis
The primary application of 2-Chloro-4-formylphenylboronic acid pinacol ester is in organic synthesis, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. This reaction is crucial for creating biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
Suzuki-Miyaura Coupling Reaction
In this palladium-catalyzed process, the compound acts as a boron source that couples with aryl halides to form biphenyl derivatives. The general reaction can be represented as follows:
This reaction is notable for its efficiency and mild conditions, making it a preferred method for synthesizing complex organic molecules.
Medicinal Chemistry
Boronic acids and their derivatives have gained attention for their biological activities. 2-Chloro-4-formylphenylboronic acid pinacol ester may serve as an intermediate in synthesizing bioactive compounds.
Anticancer Activity
Research indicates that boronic acids can inhibit proteasome activity, which is vital for cell cycle regulation. For instance, derivatives of boronic acids have been shown to exhibit significant anticancer properties by interfering with cellular mechanisms involved in tumor growth and survival .
Drug Development
The compound's ability to modify biological pathways makes it a candidate for drug development. Its derivatives have been explored for their potential as proteasome inhibitors, which are crucial in treating various cancers .
Materials Science
In addition to its applications in organic synthesis and medicinal chemistry, 2-Chloro-4-formylphenylboronic acid pinacol ester has potential uses in materials science.
Polymer Chemistry
The compound can be utilized to create functionalized polymers through cross-coupling reactions. These polymers can exhibit unique properties suitable for applications in electronics and photonics.
Case Studies and Research Findings
Several studies have documented the utility of 2-Chloro-4-formylphenylboronic acid pinacol ester:
Mechanism of Action
The mechanism of action of 2-Chloro-4-formylphenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Molecular Properties
The structural diversity of boronic acid pinacol esters arises from substituents on the phenyl ring, which influence reactivity, solubility, and stability.
Table 1: Structural and Molecular Comparisons
Key Observations :
Solubility Profiles
Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. Substituent polarity and steric effects further modulate solubility.
Table 2: Solubility in Common Solvents
| Compound Name | Chloroform | Acetone | Ether | Hydrocarbons |
|---|---|---|---|---|
| Phenylboronic acid (parent) | Moderate | High | High | Low |
| Phenylboronic acid pinacol ester | High | High | High | Moderate |
| 2-Chloro-4-formylphenylboronic acid pinacol ester* | High | High | High | Low-Moderate |
| 4-Nitrophenylboronic acid pinacol ester | High | High | Moderate | Low |
*Inferred from solubility trends of similar pinacol esters .
Key Observations :
- Polar solvents like chloroform and acetone dissolve most pinacol esters effectively.
- Hydrocarbon solubility is lowest for compounds with polar substituents (e.g., -CHO, -NO₂) due to reduced lipophilicity .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling Efficiency
The electron-withdrawing formyl group in 2-chloro-4-formylphenylboronic acid pinacol ester activates the boron center, facilitating transmetalation in palladium-catalyzed couplings.
Table 3: Reactivity Comparisons
Key Observations :
Chemical Stability
- 2-Chloro-4-formylphenylboronic acid pinacol ester : Stable under inert storage (2–8°C, dry conditions). The formyl group may render it susceptible to oxidation, necessitating argon/vacuum storage .
- 4-Nitrophenylboronic acid pinacol ester : Degrades upon prolonged exposure to moisture, releasing nitric oxide .
Biological Activity
2-Chloro-4-formylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure
The chemical structure of 2-Chloro-4-formylphenylboronic acid pinacol ester can be represented as follows:
This structure includes a boron atom that plays a crucial role in its biological interactions.
Biological Activity Overview
Research indicates that boronic acids and their derivatives exhibit diverse biological activities, including enzyme inhibition, anti-cancer properties, and antimicrobial effects. The specific biological activities associated with 2-Chloro-4-formylphenylboronic acid pinacol ester are summarized below:
Anticancer Activity
Studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to cell cycle arrest in cancer cells. For instance, related compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating strong growth inhibition capabilities .
Table 1: Anticancer Activity of Boronic Acid Derivatives
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| 2-Chloro-4-formylphenylboronic | Proteasome | 8.21 | U266 |
| Related Boronic Acid Derivative | Proteasome | 6.74 | Various Cancer |
Enzyme Inhibition
Boronic acids are known for their ability to act as reversible inhibitors of serine proteases. For instance, studies on similar compounds have shown that they can selectively inhibit enzymes like DPP4 and FAP with IC50 values below 4 nM . This specificity makes them valuable for therapeutic applications targeting specific pathways involved in diseases such as cancer.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme | IC50 (nM) |
|---|---|---|
| 2-Chloro-4-formylphenylboronic | DPP4 | <4 |
| Related Compound | FAP | 560 |
The mechanism by which 2-Chloro-4-formylphenylboronic acid pinacol ester exerts its biological effects involves the formation of covalent bonds with diols present in glycoproteins and sugars. This interaction can hinder the normal function of target proteins, leading to altered cellular processes such as apoptosis and cell cycle progression .
Case Studies
Several case studies highlight the efficacy of boronic acids in clinical settings:
- Cancer Treatment : A study demonstrated that a related boronic acid derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through proteasome inhibition.
- Antimicrobial Activity : Another investigation found that boronic acid derivatives exhibited potent antimicrobial activity against resistant strains of bacteria, achieving minimum inhibitory concentrations (MICs) as low as 0.39 mg/L against Staphylococcus aureus .
Q & A
Basic: What are the optimal synthetic routes and purification methods for 2-chloro-4-formylphenylboronic acid pinacol ester?
The synthesis typically involves palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron, followed by formylation and chlorination steps. Key considerations include:
- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective for Suzuki-Miyaura coupling, with ligand choice impacting yield .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted boronic esters. Recrystallization from ethanol/water mixtures enhances purity (>97% by GC) .
- Stability : Store under inert gas at 0–6°C to prevent hydrolysis of the boronic ester .
Basic: How should researchers assess the stability of this compound under varying experimental conditions?
- Hydrolytic stability : Monitor via ¹¹B NMR in D₂O/THF mixtures; the pinacol ester is stable at pH 7–9 but hydrolyzes rapidly under acidic (pH <4) or basic (pH >10) conditions .
- Thermal stability : TGA analysis shows decomposition onset at ~180°C. Avoid prolonged heating above 100°C in solution .
- Light sensitivity : UV-Vis spectra (λmax ~290 nm) indicate no significant photodegradation under standard lab lighting .
Advanced: What strategies mitigate substituent effects (chloro, formyl) in cross-coupling reactions?
- Electron-withdrawing groups : The chloro and formyl substituents reduce electron density at the boron center, slowing transmetallation. Mitigate by:
- Competitive side reactions : The formyl group may undergo aldol condensation. Add molecular sieves or work under anhydrous conditions to suppress this .
Advanced: How can the reaction kinetics with H₂O₂ be quantified for analytical applications?
- UV-Vis spectroscopy : Track the disappearance of the boronic ester (λmax ~290 nm) and formation of 4-chloro-2-hydroxybenzaldehyde (λmax ~405 nm). Pseudo-first-order kinetics (k = 0.12 min⁻¹ at pH 7.2) are observed .
- Stopped-flow methods : Resolve rapid intermediates (e.g., boronate-peroxide adducts) with millisecond precision .
- HPLC validation : Use a C18 column (MeCN/H₂O + 0.1% TFA) to quantify residual boronic ester and reaction byproducts .
Advanced: How does this compound perform in controlled polymerizations (e.g., RAFT)?
- RAFT compatibility : The boronic ester is inert to thiocarbonylthio agents. Copolymerize with styrenic monomers using AIBN initiator (70°C, 24 hrs) to achieve Mn ~17,000–32,000 g/mol with Đ <1.2 .
- Post-polymerization modification : Hydrolyze the pinacol ester with 1M HCl/THF (1:1 v/v) to expose boronic acid groups for bioconjugation .
Advanced: What analytical techniques resolve structural ambiguities in derivatives?
- ²D NMR (HSQC, HMBC) : Assigns formyl (¹H δ 9.8 ppm) and boron-bound carbons (¹³C δ 82–85 ppm) .
- High-res mass spectrometry (HRMS-ESI) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray crystallography : Resolves steric effects of the chloro and formyl groups on boronate geometry (e.g., dihedral angle ~45°) .
Methodological: How to troubleshoot low yields in Suzuki-Miyaura couplings?
- Common pitfalls :
- Alternative conditions : Microwave-assisted synthesis (100°C, 20 mins) achieves >90% conversion .
Methodological: What are the key differences in reactivity compared to non-chlorinated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
